molecular formula C22H14O8 B3030570 [1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 921619-89-8

[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B3030570
CAS RN: 921619-89-8
M. Wt: 406.3
InChI Key: HQCSLVYEWMDWIZ-UHFFFAOYSA-N
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Description

“[1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid” is a type of terphenyl compound. Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls, consisting of a central benzene ring substituted with two phenyl groups . This specific compound is an intermediate used in the synthesis of Anidulafungin, a semisynthetic echinocandin that inhibits glucan synthase, an enzyme important in the formation of (1→3)-β-D-glucan, a major fungal cell wall component, and thus is used as an antifungal drug .


Synthesis Analysis

The synthesis of “[1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid” involves complex chemical reactions. For instance, it has been used in the solvothermal reaction of zinc (II) and copper (II) salts to give rise to metal-organic frameworks (MOFs) .


Molecular Structure Analysis

The molecular structure of “[1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid” is complex. It belongs to the class of compounds known as terphenyls, which consist of a central benzene ring substituted with two phenyl groups .


Chemical Reactions Analysis

“[1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid” has been used in the synthesis of metal-organic frameworks (MOFs) involving zinc (II) and copper (II) salts . These frameworks act as heterogeneous catalysts for the cyanosilylation reaction of aldehydes with trimethylsilyl cyanide (TMSCN) at room temperature .

Scientific Research Applications

properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCSLVYEWMDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677375
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

CAS RN

921619-89-8
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 921619-89-8
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Q & A

Q1: What is [1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTC) primarily used for in scientific research?

A1: H4TPTC is widely employed as an organic linker in the construction of metal-organic frameworks (MOFs) [, , , , , , , , , , , , , , ]. These materials are of significant interest for various applications due to their unique properties, including porosity, luminescence, and catalytic activity.

Q2: How does the structure of H4TPTC contribute to its use in MOF synthesis?

A2: H4TPTC possesses four carboxylate groups that can readily coordinate to metal ions, leading to the formation of stable MOF structures [, , , , , , , , , , , , , , ]. The rigid terphenyl core of H4TPTC further contributes to the formation of porous frameworks with well-defined channels.

Q3: What are some notable structural characteristics of H4TPTC?

A3: H4TPTC is a tetracarboxylic acid with a molecular formula of C22H14O8 and a molecular weight of 406.36 g/mol. The molecule features a central terphenyl unit, which provides rigidity, and four carboxylate groups (-COOH) located at the 3, 3″, 5, and 5″ positions, enabling coordination with metal ions during MOF synthesis.

Q4: Can the properties of H4TPTC-based MOFs be modified?

A4: Yes, researchers can fine-tune the properties of H4TPTC-based MOFs by introducing various substituents onto the terphenyl core. For instance, incorporating methoxy groups enhances gas uptake and selectivity [], while amino functionalization enables the detection of fluoride ions [] and improves catalytic activity in Knoevenagel condensation reactions [].

Q5: What types of MOF structures have been synthesized using H4TPTC?

A5: H4TPTC has been used to create diverse MOF architectures, including one-dimensional, two-dimensional, and three-dimensional frameworks []. The specific topology and dimensionality of the resulting MOF depend on factors like the metal ion used, the presence of auxiliary ligands, and the synthesis conditions.

Q6: What are the applications of H4TPTC-based MOFs in catalysis?

A6: H4TPTC-based MOFs have shown promising catalytic activity in various reactions. For example, they have been successfully employed in CO2 cycloaddition with epoxides [], Knoevenagel condensation reactions [], and the conversion of aziridines and CO2 into cyclic carbonates [].

Q7: How does the presence of open metal sites in H4TPTC-based MOFs affect their catalytic properties?

A7: Open metal sites within H4TPTC-based MOFs serve as active centers for catalytic reactions. For example, in CO2 cycloaddition, open metal sites can activate both the epoxide and CO2 molecules, facilitating the reaction [].

Q8: Have H4TPTC-based MOFs been explored for gas adsorption and separation?

A8: Yes, H4TPTC-based MOFs have demonstrated potential in gas adsorption and separation applications. For instance, a nitro-decorated H4TPTC-based MOF exhibited high selectivity for CO2 over CH4 and N2 [], highlighting its potential for carbon capture and natural gas purification.

Q9: Can H4TPTC-based MOFs be used for sensing applications?

A9: Absolutely. H4TPTC-based MOFs, particularly those incorporating lanthanide ions, exhibit luminescent properties that can be exploited for sensing applications. Examples include ratiometric fluorescent sensors for temperature [, ], fluoride ions [], atorvastatin [], and nitro-explosives [].

Q10: What is the impact of incorporating different lanthanide ions into H4TPTC-based MOFs?

A10: The incorporation of different lanthanide ions allows for tailoring the luminescent properties of H4TPTC-based MOFs [, ]. For instance, Eu3+ doped MOFs exhibit red emission, while Tb3+ doped ones emit green light. Combining different lanthanides enables the creation of ratiometric sensors, where the intensity ratio of two emission peaks changes with temperature or analyte concentration.

Q11: Are there any studies on the stability of H4TPTC-based MOFs?

A11: Yes, researchers have investigated the stability of H4TPTC-based MOFs under various conditions. Notably, some H4TPTC-based MOFs exhibit good water stability, which is crucial for applications in aqueous environments [, ].

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